Ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate
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Overview
Description
Ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused with an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate typically involves the condensation of ethyl acetoacetate with salicylaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzofuran ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, salicylaldehyde, and a base such as sodium ethoxide.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions are often employed to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Ethyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate can be compared with other benzofuran derivatives, such as:
2-(2-oxobenzofuran-3(2H)-ylidene)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.
Mthis compound: Similar structure but with a methyl ester group.
Benzofuran-2-carboxylic acid: Lacks the ethylidene group but retains the benzofuran core.
The uniqueness of this compound lies in its specific ester functionality and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
1262424-26-9 |
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Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
ethyl (2E)-2-(2-oxo-1-benzofuran-3-ylidene)acetate |
InChI |
InChI=1S/C12H10O4/c1-2-15-11(13)7-9-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3/b9-7+ |
InChI Key |
HBQUJMVLXRWOBH-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C2=CC=CC=C2OC1=O |
Canonical SMILES |
CCOC(=O)C=C1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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